molecular formula C29H24N2O4 B11693049 2,2-dimethyl-5-[5-(3-nitrophenyl)furan-2-yl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

2,2-dimethyl-5-[5-(3-nitrophenyl)furan-2-yl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

Cat. No.: B11693049
M. Wt: 464.5 g/mol
InChI Key: OVOCTRDRSWJUQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-DIMETHYL-5-[5-(3-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a benzo[a]phenanthridinone core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIMETHYL-5-[5-(3-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

2,2-DIMETHYL-5-[5-(3-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated, alkylated, or other substituted derivatives.

Scientific Research Applications

2,2-DIMETHYL-5-[5-(3-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-DIMETHYL-5-[5-(3-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and benzo[a]phenanthridinone core may also contribute to the compound’s activity by binding to specific receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    2,2-DIMETHYL-5-[5-(4-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE: Similar structure with a different position of the nitro group.

    2,2-DIMETHYL-5-[5-(3-AMINOPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE: Similar structure with an amino group instead of a nitro group.

Uniqueness

The unique combination of the furan ring, nitrophenyl group, and benzo[a]phenanthridinone core in 2,2-DIMETHYL-5-[5-(3-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE imparts distinct chemical and biological properties that differentiate it from other similar compounds

Properties

Molecular Formula

C29H24N2O4

Molecular Weight

464.5 g/mol

IUPAC Name

2,2-dimethyl-5-[5-(3-nitrophenyl)furan-2-yl]-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one

InChI

InChI=1S/C29H24N2O4/c1-29(2)15-21-26-20-9-4-3-6-17(20)10-11-22(26)30-28(27(21)23(32)16-29)25-13-12-24(35-25)18-7-5-8-19(14-18)31(33)34/h3-14,28,30H,15-16H2,1-2H3

InChI Key

OVOCTRDRSWJUQR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(O5)C6=CC(=CC=C6)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.